molecular formula C16H20N2O2S B6801386 N-(5-tert-butyl-3-cyanothiophen-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide

N-(5-tert-butyl-3-cyanothiophen-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6801386
M. Wt: 304.4 g/mol
InChI Key: NNXVTZALADBFME-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-3-cyanothiophen-2-yl)-5-oxaspiro[24]heptane-2-carboxamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a thiophene ring, a spirocyclic oxaspiroheptane moiety, and a carboxamide group

Properties

IUPAC Name

N-(5-tert-butyl-3-cyanothiophen-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-15(2,3)12-6-10(8-17)14(21-12)18-13(19)11-7-16(11)4-5-20-9-16/h6,11H,4-5,7,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXVTZALADBFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)NC(=O)C2CC23CCOC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-3-cyanothiophen-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the tert-Butyl and Cyano Groups: The tert-butyl group is introduced via Friedel-Crafts alkylation, while the cyano group can be added through a nucleophilic substitution reaction.

    Spirocyclic Structure Formation: The spirocyclic oxaspiroheptane moiety is formed through a cycloaddition reaction, often involving a suitable dienophile and diene.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can reduce the cyano group.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(5-tert-butyl-3-cyanothiophen-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its structural rigidity and functional groups.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-3-cyanothiophen-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or electrostatic interactions, while the spirocyclic structure could influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-tert-butyl-3-cyanothiophen-2-yl)-5-oxaspiro[2.4]heptane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(5-tert-butyl-3-cyanothiophen-2-yl)-5-oxaspiro[2.4]heptane-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide.

Uniqueness

N-(5-tert-butyl-3-cyanothiophen-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide is unique due to its combination of a spirocyclic structure, a thiophene ring, and functional groups like tert-butyl and cyano. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.

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